molecular formula C22H16N2O B12467705 3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile

3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile

Cat. No.: B12467705
M. Wt: 324.4 g/mol
InChI Key: LENALXRGKSPEKI-UHFFFAOYSA-N
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Description

3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile is an organic compound with a complex structure that includes a cyanophenyl group, a cyclohexylidene group, and a benzonitrile group

Preparation Methods

The synthesis of 3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-cyanobenzaldehyde with cyclohexanone under specific conditions to form the intermediate compound, which is then further reacted with benzonitrile to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile can be compared with other similar compounds, such as trifluorotoluene and ethyl 3-(furan-2-yl)propionate . These compounds share some structural similarities but differ in their chemical properties and applications. For example, trifluorotoluene is used as a solvent and intermediate in the production of pesticides and pharmaceuticals, while ethyl 3-(furan-2-yl)propionate is used in flavor and fragrance industries. The unique structure of this compound gives it distinct properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

3-[[3-[(3-cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile

InChI

InChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2

InChI Key

LENALXRGKSPEKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1

Origin of Product

United States

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